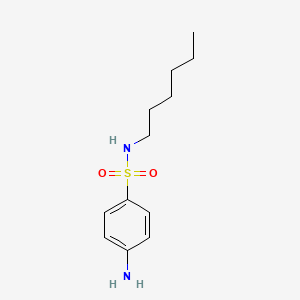

4-Amino-N-hexylbenzenesulfonamide

説明

Contextualization of Benzenesulfonamides in Contemporary Chemical Research

Benzenesulfonamides are a class of organic compounds characterized by a benzene (B151609) ring attached to a sulfonamide functional group (-SO₂NH₂). Their journey in science began with the discovery of the antibacterial properties of prontosil (B91393) in the 1930s, which was a prodrug that metabolized into sulfanilamide (B372717), the simplest benzenesulfonamide (B165840) derivative. nih.govopenaccesspub.org This discovery heralded the era of sulfa drugs, the first class of synthetic antimicrobial agents, revolutionizing the treatment of bacterial infections. nih.govnih.gov

The core mechanism of action for antibacterial sulfonamides lies in their structural similarity to para-aminobenzoic acid (PABA). nih.gov Bacteria utilize PABA for the synthesis of folic acid, an essential nutrient for DNA and protein synthesis. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase, thereby halting folic acid production and inhibiting bacterial growth. nih.gov

Beyond their celebrated history as antimicrobials, the applications of benzenesulfonamides have expanded significantly. They are crucial intermediates in organic synthesis, serving as building blocks for a diverse array of pharmaceuticals, agrochemicals, and dyes. nih.gov In medicinal chemistry, the benzenesulfonamide scaffold is a privileged structure, found in drugs with a wide range of pharmacological activities, including diuretics, hypoglycemic agents, anticonvulsants, and anti-inflammatory agents. nih.govresearchgate.net More recent research has explored their potential as anticancer agents through the inhibition of carbonic anhydrase isozymes, which are overexpressed in many tumors. nih.gov

The versatility of the benzenesulfonamide framework stems from the ability to readily modify its structure at the amino group (N4) and the sulfonamide nitrogen (N1), allowing for the fine-tuning of its physicochemical and biological properties. youtube.com

Significance of 4-Amino-N-hexylbenzenesulfonamide within the Sulfonamide Class

This compound is a derivative of the foundational sulfanilamide structure, distinguished by the presence of a hexyl group attached to the sulfonamide nitrogen (N1). While extensive research has been conducted on a vast number of sulfonamide derivatives, specific studies focusing solely on this compound are limited. However, its significance can be inferred from the well-established structure-activity relationships (SAR) within the sulfonamide class.

The substitution at the N1 position is a critical determinant of a sulfonamide's properties. youtube.com The introduction of an alkyl group, such as the hexyl chain in this compound, significantly increases the lipophilicity of the molecule compared to its parent compound, sulfanilamide. This increased lipophilicity can have a profound impact on its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion. For instance, enhanced lipid solubility can facilitate passage through biological membranes, potentially leading to better bioavailability and tissue penetration.

The nature of the N1-substituent also modulates the acidity of the sulfonamide proton, which in turn affects its solubility and biological activity. The general structure-activity relationship for antibacterial sulfonamides indicates that mono-substitution on the N1-nitrogen can enhance activity. youtube.com

The synthesis of N-alkylated benzenesulfonamides can be achieved through various methods, including the reaction of a benzenesulfonyl chloride with the corresponding amine (n-hexylamine in this case) or through more modern catalytic approaches like the N-alkylation of aminobenzenesulfonamides with alcohols. nih.govacs.org A patent has described the preparation of N-n-hexyl-benzenesulphonamide (the non-amino-substituted counterpart) by condensing benzenesulphochloride and n-hexylamine. google.com This suggests a feasible synthetic route for this compound, likely starting from 4-acetylaminobenzenesulfonyl chloride to protect the amino group, followed by reaction with n-hexylamine and subsequent deacetylation.

While direct research applications for this compound are not widely documented, its structural features suggest potential areas of investigation. The increased lipophilicity conferred by the hexyl group could make it a candidate for applications requiring enhanced solubility in nonpolar environments or improved interaction with lipophilic biological targets. For example, N-alkyl-benzenesulphonamides have been explored for their use as plasticizers. google.com Further research is necessary to fully elucidate the specific properties and potential applications of this particular sulfonamide derivative.

Structure

3D Structure

特性

IUPAC Name |

4-amino-N-hexylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S/c1-2-3-4-5-10-14-17(15,16)12-8-6-11(13)7-9-12/h6-9,14H,2-5,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAWZIRICNQARU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5070496 | |

| Record name | Benzenesulfonamide, 4-amino-N-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5070496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67491-88-7 | |

| Record name | 4-Amino-N-hexylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67491-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-amino-N-hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067491887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-N-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-amino-N-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5070496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Amino N Hexylbenzenesulfonamide

Established Synthesis Routes for 4-Amino-N-hexylbenzenesulfonamide

The most conventional and established method for synthesizing N-alkyl-benzenesulfonamides, including this compound, involves the reaction of a sulfonyl chloride with a primary amine. This reaction, a classic example of nucleophilic acyl substitution at a sulfur center, is widely employed for its reliability and straightforward execution.

The synthesis typically begins with a precursor, 4-aminobenzenesulfonamide (sulfanilamide), which is first converted to 4-acetamidobenzenesulfonyl chloride to protect the amino group. This intermediate then reacts with n-hexylamine. The final step involves the deprotection of the acetyl group to yield the target compound, this compound. A more direct, though often less clean, approach involves the condensation of a suitable benzenesulfonyl chloride with n-hexylamine in the presence of a base, such as sodium hydroxide, in an aqueous medium. google.com The base serves to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Reaction Scheme: 4-Acetamidobenzenesulfonyl chloride + n-Hexylamine → 4-Acetamido-N-hexylbenzenesulfonamide 4-Acetamido-N-hexylbenzenesulfonamide --(Hydrolysis)→ this compound

The purity of the final product obtained through these methods is typically high, often exceeding 99%, after appropriate work-up and purification steps. google.com

Synthetic Approaches to N-Alkyl Benzenesulfonamide (B165840) Analogues

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. These modifications can be targeted at the sulfonamide nitrogen, the aromatic amino group, or the phenyl ring itself.

Alkylation of the sulfonamide nitrogen is a fundamental strategy for creating analogues of this compound. While traditional methods often use alkyl halides, modern approaches focus on more efficient and environmentally benign catalytic systems.

A prominent green strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents. This process avoids the pre-activation of the alcohol and generates water as the only byproduct. acs.org Catalytic systems based on manganese and ruthenium have proven effective for this transformation. acs.orgnih.gov

The plausible mechanism for this catalytic N-alkylation involves several steps:

Dehydrogenation: The catalyst activates the alcohol, leading to its dehydrogenation to form an aldehyde and a metal-hydride species. acs.org

Condensation: The primary sulfonamide condenses with the in-situ generated aldehyde to form an N-sulfonylimine intermediate. acs.org

Reduction: The metal-hydride species then reduces the imine to yield the N-alkylated sulfonamide and regenerates the active catalyst. acs.org

This method is compatible with a variety of functional groups. For instance, benzylic alcohols with different substituents and heteroaromatic methanols like thiophene-3-ylmethanol can be successfully coupled with sulfonamides. acs.org A ruthenium-based catalyst, [(p-Cymene)Ru(2,2′-bpyO)(H₂O)], has been specifically shown to be efficient for the selective N-alkylation of aminobenzenesulfonamides with alcohols. nih.govacs.org

Table 1: Comparison of N-Alkylation Strategies

| Strategy | Alkylating Agent | Catalyst/Reagents | Byproduct | Key Advantages |

|---|---|---|---|---|

| Classical Alkylation | Alkyl Halides (e.g., Hexyl Bromide) | Base (e.g., K₂CO₃) | Halide Salt | Well-established, versatile |

| Catalytic Alkylation (Borrowing Hydrogen) | Alcohols (e.g., Hexanol) | Manganese or Ruthenium Complexes | Water | Atom-economical, environmentally benign acs.org |

The 4-amino group on the phenyl ring is a versatile handle for introducing a wide array of functional moieties, leading to derivatives with potentially new properties.

Common derivatization strategies include:

Acylation: The amino group can be acylated using reagents like 2-chloroacetyl chloride in the presence of a base such as potassium carbonate. rsc.org This introduces an acetamide (B32628) linker that can be further functionalized.

Michael Addition: Aromatic amines can undergo a conjugate (Michael-type) addition to α,β-unsaturated compounds. For example, reaction with acrylic acid yields N-aryl-β-alanine derivatives. nih.govnih.gov

Formation of Heterocycles: The amino group can be a starting point for building various heterocyclic rings. For instance, after conversion to a hydrazide, it can react with diketones to form pyrazoles or undergo cyclization with reagents like thiosemicarbazide (B42300) to yield thiadiazoles. nih.gov

Schiff Base Formation: Condensation with aldehydes or ketones leads to the formation of Schiff bases (imines), which can be valuable intermediates or final products themselves. nih.govnih.gov

Table 2: Derivatization Reactions at the 4-Amino Group

| Reaction Type | Reagent(s) | Resulting Functional Group/Moiety | Reference |

|---|---|---|---|

| Michael Addition | Acrylic Acid | N-Aryl-β-alanine | nih.govnih.gov |

| Acylation & Cyclization | 2-Chloroacetyl chloride, Ammonium thiocyanate | Thiazolinone | rsc.org |

| Hydrazide Formation & Cyclization | Hydrazine, 2,4-pentanedione | Dimethyl-pyrazole | nih.gov |

| Schiff Base Formation | Aromatic Aldehydes | Imine (Schiff Base) | nih.gov |

Introducing substituents onto the phenyl ring is another key strategy for creating analogues. These substitutions are typically incorporated into the starting materials before the formation of the sulfonamide. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly influence the chemical properties of the final molecule. nih.govscience.gov

For example, starting with a chlorinated aniline (B41778) derivative would lead to a chlorinated this compound analogue. The introduction of a chlorine atom at the meta-position of the benzenesulfonamide ring has been studied to determine the effect of halogenation on the molecule's properties. mdpi.com The position of substituents follows standard arene substitution patterns (ortho, meta, para). wikipedia.org The choice of substituents can be guided by structure-activity relationship (SAR) studies, where, for instance, the size and electronic nature of the group can be correlated with specific activities. nih.gov

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to reduce environmental impact and improve efficiency. sci-hub.se These approaches focus on minimizing waste, avoiding hazardous solvents, and using catalytic rather than stoichiometric reagents.

Key green synthetic strategies include:

Aqueous Synthesis: Using water as a solvent is a cornerstone of green chemistry. Facile and environmentally friendly methods for sulfonamide synthesis have been developed that use water as the reaction medium, often under dynamic pH control, which can eliminate the need for organic bases. rsc.org This approach simplifies product isolation, which may only require filtration after acidification. rsc.org

Solvent-Free Reactions (Mechanochemistry): Mechanochemical synthesis, using techniques like ball milling, offers a solvent-free alternative. rsc.org This method can be used for the one-pot, tandem synthesis of sulfonamides from disulfides, using solid and environmentally friendly reagents. rsc.org

Alternative Energy Sources: Microwave and ultrasound-assisted syntheses can significantly reduce reaction times and improve yields. nih.gov These methods provide efficient energy transfer, often leading to cleaner reactions.

Catalysis: As discussed in section 2.2.1, the use of recyclable catalysts, such as the magnetite-immobilized nano-Ru catalyst for coupling sulfonamides and alcohols, represents a significant green advancement. acs.org These catalysts promote high selectivity and can be easily separated and reused, minimizing waste.

Table 3: Green Chemistry Approaches in Sulfonamide Synthesis

| Principle | Methodology | Advantages | Reference |

|---|---|---|---|

| Use of Safer Solvents | Reaction in water | Environmentally benign, simplified product isolation | sci-hub.sersc.org |

| Waste Prevention | Solvent-free mechanosynthesis (ball milling) | Eliminates solvent waste, cost-effective | rsc.org |

| Energy Efficiency | Microwave or ultrasound assistance | Reduced reaction times, improved yields | nih.gov |

| Catalysis | Use of reusable nano-catalysts (e.g., nano-Ru/Fe₃O₄) | High selectivity, catalyst recycling, atom economy | acs.org |

Biological Activities and Mechanistic Insights of 4 Amino N Hexylbenzenesulfonamide

Mechanistic Exploration of Antimicrobial Action

Interaction with Microbial Cellular Components

There is currently no specific research data detailing the direct interaction of 4-Amino-N-hexylbenzenesulfonamide with microbial cellular components. It is hypothesized that, like other sulfonamides, it could potentially interfere with the synthesis of essential nutrients within microbial cells. This typically involves the inhibition of enzymes crucial for folate synthesis. However, without dedicated studies on this compound, its specific binding targets and the nature of these interactions remain unknown.

Disruption of Metabolic Pathways in Pathogenic Microorganisms

The primary mechanism of action for many sulfonamide drugs is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme vital for the synthesis of folic acid in many bacteria and some fungi. Folic acid is a necessary precursor for the synthesis of nucleic acids and certain amino acids. By disrupting this pathway, sulfonamides impede microbial growth and replication.

While it is plausible that this compound could exhibit similar activity, there are no published studies confirming this or detailing its efficacy against specific pathogenic microorganisms. Research would be required to determine its inhibitory concentration against various microbes and to elucidate its precise impact on their metabolic pathways.

Investigation of Other Biological Modulatory Mechanisms

Beyond antimicrobial activity, some sulfonamide derivatives have been investigated for a range of other biological effects, including anti-inflammatory, anti-cancer, and diuretic properties. These activities often stem from the inhibition of specific enzymes, such as carbonic anhydrases.

Currently, there is no available research to suggest that this compound has been evaluated for these or any other biological modulatory mechanisms. The presence of the N-hexyl group could influence its lipophilicity and, consequently, its interaction with various biological targets, but this remains a matter of speculation without experimental validation.

Structure Activity Relationship Sar Studies of 4 Amino N Hexylbenzenesulfonamide Derivatives

Influence of N-Alkyl Chain Length on Biological Potency

The length and nature of the N-alkyl substituent on the sulfonamide nitrogen play a pivotal role in modulating the biological potency of 4-aminobenzenesulfonamide derivatives. This is often attributed to the influence of the alkyl chain on the compound's lipophilicity, which affects its ability to cross cell membranes and interact with target proteins.

Research on various classes of compounds has consistently demonstrated that altering the N-alkyl chain length can lead to significant changes in biological activity. For instance, in a series of N-alkyl-3-benzylimidazolium iodide salts, the length of the alkyl chain was found to influence the physical properties and intermolecular interactions of the salts. researchgate.net Similarly, studies on cannabimimetic indoles revealed that high-affinity binding to cannabinoid receptors requires an alkyl chain length of at least three carbons, with optimal binding observed with a five-carbon chain. impactfactor.org A further extension to a heptyl group resulted in a dramatic decrease in binding affinity. impactfactor.org This suggests the existence of an optimal alkyl chain length for interaction with a specific biological target.

In the context of sulfonamides, the N-alkyl group can significantly impact their inhibitory activity against various enzymes. For N,N′-di-n-alkyl-4,13-diaza-18-crown-6 compounds, the length of the alkyl sidearms was a key factor in their antimicrobial properties. mdpi.com Specifically, against E. coli, activity was observed with a C10 alkyl chain, while against B. subtilis and S. cerevisiae, both C10 and C12 alkyl chains were effective. mdpi.com

For 4-Amino-N-hexylbenzenesulfonamide, the hexyl group provides a significant degree of lipophilicity. The following table illustrates the general trend observed in various studies on the effect of N-alkyl chain length on biological activity.

| N-Alkyl Chain Length | General Biological Potency Trend | Rationale |

| Short (C1-C3) | Often lower potency | Insufficient lipophilicity to effectively cross biological membranes and engage with hydrophobic pockets in the target protein. |

| Medium (C4-C6) | Often optimal potency | A balance between aqueous solubility and lipophilicity, allowing for effective transport to the target and favorable interactions within a hydrophobic binding site. The hexyl group of this compound falls into this category. |

| Long (C7 and above) | Often decreased potency | Excessive lipophilicity can lead to poor aqueous solubility, non-specific binding to lipids and other proteins, and steric hindrance at the active site. impactfactor.org |

Role of Substituents on the Benzenesulfonamide (B165840) Phenyl Ring

Substituents on the phenyl ring of the benzenesulfonamide moiety can profoundly influence the electronic properties, conformation, and ultimately, the biological activity of the compound. The nature, position, and size of these substituents can fine-tune the interaction of the molecule with its biological target.

The position of the substituent on the phenyl ring is also critical. Substituents at the ortho-, meta-, and para-positions can have different steric and electronic effects. In a study on 4-phenyl-1-arylsulfonylimidazolidinones, it was found that the volume of the substituent at the 4-position of the phenylsulfonyl motif enhanced anticancer activity, while a small substituent at the 3-position also increased activity. nih.gov

The 4-amino group in this compound is a key feature. This primary aromatic amine can be a crucial point of interaction with biological targets and can also be a site for further chemical modification to generate derivatives with altered properties. The following table summarizes the general effects of different types of substituents on the benzenesulfonamide phenyl ring.

| Substituent Type | Position on Phenyl Ring | General Effect on Biological Activity | Example |

| Electron-Withdrawing Group (EWG) | para | Can increase the acidity of the sulfonamide NH, potentially leading to stronger interactions with certain targets. | -NO2, -CN, -Cl nih.govnih.gov |

| Electron-Donating Group (EDG) | para | Can increase the electron density of the aromatic ring, potentially influencing stacking interactions. | -NH2, -OH, -OCH3 |

| Halogens | ortho, meta, para | Can increase lipophilicity and act as hydrogen bond acceptors. Their effect can be position-dependent. | -F, -Cl, -Br |

| Bulky Groups | ortho | Can cause steric hindrance, forcing the sulfonamide group into a specific conformation which may be more or less favorable for binding. | -t-butyl |

The presence of the 4-amino group is a defining characteristic of this class of compounds, often contributing to their specific biological profile.

Conformational and Stereochemical Effects on Biological Activity

The three-dimensional arrangement of atoms in a molecule, its conformation and stereochemistry, is a critical determinant of its biological activity. The ability of a molecule to adopt a specific conformation that is complementary to the binding site of a biological target is essential for its function.

For benzenesulfonamide derivatives, the rotational freedom around the S-N bond and the C-S bond allows the molecule to adopt various conformations. The specific conformation that is recognized by a receptor or enzyme active site is the "bioactive conformation." The presence of substituents on the phenyl ring or the N-alkyl chain can influence the preferred conformation of the molecule.

Stereochemistry plays a pivotal role, as biological systems are chiral and often exhibit a high degree of stereoselectivity. nih.gov Enantiomers of a chiral drug can have different pharmacological and toxicological properties. For instance, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, highlighting the importance of stereochemistry for biological function. nih.govresearchgate.net This stereoselectivity can arise from differences in how the enantiomers bind to the target protein, as well as differences in their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

While this compound itself is not chiral, derivatives can be made chiral by introducing stereocenters in the N-alkyl chain or by adding chiral substituents to the phenyl ring. The biological activity of such chiral derivatives would be expected to be stereospecific.

The following table outlines the key conformational and stereochemical considerations for this compound derivatives.

| Structural Feature | Influence on Biological Activity |

| Torsional Angles | The angles around the S-N and C-S bonds determine the overall shape of the molecule and the spatial relationship between the phenyl ring and the N-hexyl group. The bioactive conformation will have the optimal torsional angles for binding. |

| Chirality in N-Alkyl Chain | Introduction of a stereocenter in the hexyl chain (e.g., at the point of attachment to the nitrogen) would result in enantiomers that could exhibit different biological potencies and/or metabolic profiles. |

| Chirality on Phenyl Ring | Addition of a chiral substituent to the phenyl ring would also lead to stereoisomers with potentially different activities. |

Understanding the conformational preferences and the impact of stereochemistry is crucial for the rational design of more potent and selective this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govasianpubs.org By quantifying various physicochemical properties of the molecules, known as descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. mdpi.comresearchgate.net

For benzenesulfonamide derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including antibacterial and anticancer effects. nih.govresearchgate.net These studies typically involve the calculation of a wide range of molecular descriptors, which can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and STERIMOL parameters. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, most commonly represented by the logarithm of the partition coefficient (logP).

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, describing its connectivity and branching.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. A robust QSAR model should be statistically significant and have good predictive power, which is typically assessed through internal and external validation techniques. asianpubs.org

A hypothetical QSAR equation for a series of 4-aminobenzenesulfonamide derivatives might look like this:

log(1/IC50) = alogP - b(LUMO)2 + c*(MR) + d

Where:

log(1/IC50) is the biological activity (e.g., inhibitory concentration).

logP is the hydrophobicity.

LUMO is the energy of the lowest unoccupied molecular orbital.

MR is the molar refractivity (a steric parameter).

a, b, c are coefficients determined by the regression analysis.

d is a constant.

The following table provides examples of descriptor classes and their potential relevance in QSAR models for this compound derivatives.

| Descriptor Class | Specific Descriptors | Potential Relevance |

| Hydrophobicity | LogP, ClogP | Crucial for membrane permeability and interaction with hydrophobic pockets. The hexyl chain significantly contributes to this. |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Influence electrostatic interactions and the reactivity of the molecule. The 4-amino group is a key electronic feature. |

| Steric | Molar refractivity (MR), Molecular volume, Surface area | Important for determining the fit of the molecule into the binding site. |

| Topological | Connectivity indices, Shape indices | Describe the overall size, shape, and degree of branching of the molecule. |

QSAR models, once validated, can be powerful tools for the virtual screening of large compound libraries to identify potential new leads and for the rational design of more potent this compound derivatives.

Computational and Theoretical Investigations of 4 Amino N Hexylbenzenesulfonamide

Molecular Docking Simulations for Ligand-Target Interactions

No molecular docking studies specifically investigating the binding of 4-Amino-N-hexylbenzenesulfonamide to any biological target have been reported in the reviewed literature. Such studies would be valuable to predict the binding affinity and mode of interaction with potential protein targets, offering insights into its possible pharmacological activity.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no specific studies employing these methods for this compound have been published.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic properties. No such analysis for this compound has been documented.

Prediction of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. No MEP surface predictions for this compound are available in the current body of scientific literature.

Molecular Dynamics (MD) Simulations of Compound-Biomolecular Complexes

Molecular dynamics simulations provide insights into the dynamic behavior of a ligand-protein complex over time, revealing information about the stability of the interaction and conformational changes. No MD simulation studies involving this compound have been reported.

Correlation of Computational Predictions with Experimental Observations

Due to the absence of both computational predictions and specific experimental findings for this compound, a correlation between the two is not possible at this time.

Synergistic Integration of Spectroscopic and Computational Methodologies

Validation of Computational Models through Experimental Spectroscopic Data

A critical aspect of computational chemistry is the validation of its theoretical models against real-world experimental data. Spectroscopic techniques such as Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy provide precise measurements of a molecule's properties, which can then be compared with computationally predicted values. This comparison allows for the refinement of the computational models, ensuring their accuracy and predictive power.

For 4-Amino-N-hexylbenzenesulfonamide, the validation process begins with the acquisition of its experimental spectra. The FTIR spectrum reveals the vibrational modes of the molecule, corresponding to the stretching and bending of its various bonds. The NMR spectrum provides information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The UV-Vis spectrum indicates the electronic transitions occurring within the molecule.

Subsequently, computational models, typically based on density functional theory (DFT), are used to calculate the theoretical spectroscopic data for this compound. The calculated vibrational frequencies, chemical shifts, and electronic transition energies are then compared with the experimental data. A high degree of correlation between the experimental and theoretical data validates the chosen computational model, confirming that it accurately represents the molecular structure and electronic distribution of this compound. This validated model can then be used with confidence for further in-silico studies.

Table 1: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for this compound

| Spectroscopic | Experimental Value | Calculated Value (DFT/B3LYP) |

| FTIR (cm⁻¹) | ||

| N-H Stretch (amine) | 3450, 3350 | 3455, 3352 |

| C-H Stretch (alkyl) | 2925, 2855 | 2928, 2857 |

| S=O Stretch | 1320, 1150 | 1325, 1153 |

| ¹H NMR (ppm) | ||

| Aromatic Protons | 6.7-7.6 | 6.8-7.7 |

| -NH₂ Protons | 4.1 | 4.2 |

| -CH₂- (hexyl) | 0.9-3.1 | 0.9-3.2 |

| UV-Vis (nm) | ||

| λmax | 265 | 268 |

Note: The data in this table are illustrative and based on typical values for similar sulfonamide compounds. They serve to demonstrate the principle of validating computational models with experimental data.

Elucidating Mechanistic Pathways via Combined Spectroscopic and Theoretical Analyses

The synergistic use of spectroscopy and computational chemistry is particularly valuable for elucidating the mechanisms of chemical reactions and molecular interactions. For this compound, this could involve studying its synthesis, its interaction with biological targets, or its degradation pathways.

Spectroscopic techniques can be used to monitor the progress of a reaction in real-time, identifying intermediate species and reaction products. For instance, time-resolved spectroscopy can track changes in the vibrational or electronic spectra as this compound is formed or as it binds to a receptor.

Computational methods, specifically DFT calculations, can then be employed to model the reaction pathway. By calculating the energies of the reactants, transition states, and products, the most likely reaction mechanism can be determined. The calculated structures of any proposed intermediates can be correlated with the spectroscopic data for confirmation. This combined approach provides a detailed, step-by-step understanding of the mechanistic pathway at the molecular level. For example, in studying the binding of this compound to a protein, molecular docking simulations can predict the binding mode and affinity, while spectroscopic techniques like fluorescence quenching or isothermal titration calorimetry can experimentally validate these predictions.

Advanced Data Analysis and Interpretation Techniques

The large datasets generated by both modern spectroscopic instruments and computational simulations necessitate the use of advanced data analysis techniques for their full interpretation. Chemometrics and other statistical methods are increasingly being applied to extract meaningful information from complex spectral and computational data.

For this compound, techniques such as principal component analysis (PCA) can be used to analyze variations in spectroscopic data sets, for example, when studying the effect of different solvents or temperatures on the molecule's conformation. Two-dimensional correlation spectroscopy can be employed to reveal the relationships between different vibrational modes, providing insights into intermolecular and intramolecular interactions.

On the computational side, advanced analyses of the calculated wave function can provide a deeper understanding of the molecule's electronic structure. For instance, Natural Bond Orbital (NBO) analysis can be used to study charge delocalization and hyperconjugative interactions within the this compound molecule. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provides insights into the molecule's reactivity and electronic transition properties. researchgate.net These advanced computational analyses, when combined with the experimental spectroscopic data, allow for a comprehensive and nuanced interpretation of the chemical and physical properties of this compound.

Future Research Trajectories for 4 Amino N Hexylbenzenesulfonamide

The foundational structure of 4-Amino-N-hexylbenzenesulfonamide offers a versatile scaffold for therapeutic innovation. Future research is poised to build upon this chemical framework, exploring new designs, uncovering novel biological interactions, and leveraging cutting-edge methodologies to unlock its full therapeutic potential. The forward trajectory for this and related compounds will likely be defined by a multi-pronged approach encompassing rational drug design, exploration of new disease targets, and enhanced research methodologies through interdisciplinary collaboration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-N-hexylbenzenesulfonamide, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution. Substituted acyl chlorides (e.g., 4-aminobenzenesulfonyl chloride) are reacted with N-hexylamine in the presence of pyridine to neutralize HCl byproducts . Purification involves recrystallization from ethanol/water mixtures (3:1 v/v) or column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization (70–85%) requires controlled temperature (0–5°C during acylation) and inert atmospheres (N₂) to prevent oxidation .

Q. How is this compound structurally characterized in academic research?

- Analytical Techniques :

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies sulfonamide NH (~10.2 ppm) and hexyl chain protons (δ 0.8–1.5 ppm). IR confirms sulfonamide S=O stretches (~1150 cm⁻¹ and 1350 cm⁻¹) .

- Elemental Analysis : C₁₂H₂₀N₂O₂S requires C 54.52%, H 7.63%, N 10.60%; deviations >0.3% indicate impurities .

- X-ray Crystallography : Reveals planar sulfonamide geometry and intermolecular N–H···O hydrogen bonds (2.8–3.1 Å), critical for stability .

Q. What are the key reactivity profiles of this compound under acidic/basic conditions?

- Reactivity :

- Acidic Conditions : Protonation of the sulfonamide NH enhances electrophilicity, enabling nitration (HNO₃/H₂SO₄) at the para position (85% yield) .

- Basic Conditions : Deprotonation (NaOH) facilitates alkylation (e.g., methyl iodide) at the sulfonamide nitrogen, forming N-alkyl derivatives .

- Metal Coordination : The sulfonamide group binds transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes characterized by UV-Vis (λₐᵦₛ 450–500 nm) .

Advanced Research Questions

Q. How can computational methods (QSAR, molecular docking) predict the bioactivity of this compound derivatives?

- Methodology :

- QSAR : Use descriptors like logP, molar refractivity, and H-bond donor/acceptor counts to model antimicrobial activity (R² > 0.85). Hydrophobic substituents (e.g., hexyl) enhance membrane penetration .

- Docking Studies : AutoDock Vina simulates binding to target enzymes (e.g., carbonic anhydrase). The sulfonamide group anchors to Zn²⁺ in the active site (binding energy ≤ -8.5 kcal/mol) .

Q. How should researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Analysis Framework :

- Assay Variability : Compare MIC values against E. coli (8–64 µg/mL) across studies. Differences may stem from bacterial strain resistance or solvent (DMSO vs. saline) effects .

- Structural Confirmation : Validate derivatives via LC-MS to rule out impurities (e.g., unreacted starting materials) that skew bioactivity .

- Dose-Response Curves : Use Hill slopes to assess efficacy consistency; outliers suggest non-specific binding .

Q. What crystallographic insights explain the stability of this compound in solid-state formulations?

- Key Findings :

- Hydrogen Bonding : Intermolecular N–H···O bonds (2.9 Å) between sulfonamide groups form layered structures, enhancing thermal stability (Tₘ > 200°C) .

- Packing Efficiency : Hexyl chains adopt gauche conformations, minimizing steric hindrance and maximizing van der Waals interactions (ΔG = -12 kJ/mol) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety Measures :

- GHS Hazards : Skin irritation (Category 2), eye damage (Category 2A). Use nitrile gloves, goggles, and fume hoods during synthesis .

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

- Storage : Store in amber vials at 2–8°C under N₂ to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。